molecular formula C5H5N3OS B1646631 5-amino-Imidazo[2,1-b]thiazol-6-ol

5-amino-Imidazo[2,1-b]thiazol-6-ol

货号: B1646631
分子量: 155.18 g/mol
InChI 键: KTTCEGQEWMOUIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-Imidazo[2,1-b]thiazol-6-ol (CAS 863203-50-3) is a high-value heterocyclic building block of significant interest in pharmaceutical and agrochemical research. This compound features a fused imidazothiazole core, a scaffold recognized for its diverse biological activities and its role as a key structural component in various therapeutic agents . The imidazo[2,1-b]thiazole scaffold is a privileged structure in drug discovery, integrating the properties of both imidazole and thiazole rings, which often leads to improved stability and potent interactions with biological targets . Researchers utilize this specific derivative as a precursor for the synthesis of more complex molecules. Scientific literature highlights that derivatives of the imidazo[2,1-b]thiazole ring system have been developed and shown promising activity in various research areas, including serving as potent and selective cyclooxygenase-2 (COX-2) inhibitors , antimicrobial agents against resistant bacterial strains like MRSA , and carbonic anhydrase II inhibitors . The presence of both amino and hydroxyl functional groups on the core structure provides versatile handles for further chemical modification, making it an ideal intermediate for constructing compound libraries in hit-to-lead optimization campaigns. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

分子式

C5H5N3OS

分子量

155.18 g/mol

IUPAC 名称

5-aminoimidazo[2,1-b][1,3]thiazol-6-ol

InChI

InChI=1S/C5H5N3OS/c6-3-4(9)7-5-8(3)1-2-10-5/h1-2,9H,6H2

InChI 键

KTTCEGQEWMOUIM-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=C(N21)N)O

规范 SMILES

C1=CSC2=NC(=C(N21)N)O

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry. Below is a detailed comparison of 5-amino-Imidazo[2,1-b]thiazol-6-ol with key analogs, focusing on structural features, synthetic methods, and functional properties.

Structural and Functional Group Variations
Compound Name Substituents Key Functional Groups Molecular Formula CAS No. Reference
This compound 5-NH₂, 6-OH Amino, Hydroxyl C₅H₅N₃OS Not provided
5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole 5-NO₂, 6-(2-nitrophenyl) Nitro, Aryl C₁₁H₆N₄O₄S 96126-06-6
6-(2,4-Dichlorophenyl)-imidazo[2,1-b]thiazole-5-carboxylic acid 5-COOH, 6-(2,4-dichlorophenyl) Carboxylic acid, Halogenated aryl C₁₂H₆N₂O₂SCl₂ 120107-53-1
2-Methyl-6-phenylimidazo[2,1-b]thiazole 2-CH₃, 6-Ph Methyl, Phenyl C₁₂H₁₀N₂S 51226-37-0

Key Observations :

  • Electronic Effects: The amino and hydroxyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to nitro (electron-withdrawing) or methyl (electron-donating) substituents .
Physicochemical and Pharmacological Properties
Property This compound 5-Nitro-6-(2-nitrophenyl) Analog 6-(2,4-Dichlorophenyl)-5-carboxylic Acid
Solubility High (polar groups) Low (nitro groups reduce polarity) Moderate (carboxylic acid enhances water solubility)
Bioactivity Potential kinase inhibition Antibacterial/antifungal activity COX-2 inhibition (hypothesized)
Thermal Stability Moderate High (nitro groups stabilize) Moderate (acid-sensitive)

Pharmacological Notes:

  • Nitro-substituted derivatives exhibit broad-spectrum antimicrobial activity due to redox-active nitro groups .
  • Carboxylic acid derivatives may target inflammatory pathways, analogous to COX-2 inhibitors .

准备方法

Free-Radical Bromination and Subsequent Functionalization

A pivotal method, adapted from Šačkus et al., involves free-radical bromination of a methyl-substituted precursor. Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate undergoes bromination using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., azobisisobutyronitrile (AIBN) in carbon tetrachloride). This yields ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate, a versatile intermediate.

Key Reaction Steps:

  • Bromination:
    $$
    \text{6-Methyl precursor} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4, \Delta} \text{6-Bromomethyl intermediate}
    $$
    Yield: ~70–80% (estimated from analogous reactions).
  • Amination and Hydroxylation:
    The bromomethyl group is displaced via nucleophilic substitution using aqueous ammonia or ammonium hydroxide, introducing the amino group. Concurrent oxidation or acidic hydrolysis of the ester moiety generates the 6-hydroxyl group.

Optimization Insights:

  • Temperature: Bromination proceeds optimally at 70–80°C.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance substitution efficiency.

Cyclocondensation of Thiols and Carbonyl Derivatives

Drawing from Coulibaly et al., cyclocondensation strategies employ benzimidazole-2-thiols and α-keto esters. For 5-amino-imidazo[2,1-b]thiazol-6-ol, adaptation involves:

  • Reacting 4-amino-2-mercaptoimidazole with glycolic acid derivatives under acidic reflux.
  • Cyclization catalyzed by concentrated sulfuric acid in acetic acid, facilitating thiazole ring formation.

Reaction Conditions:
$$
\text{Thiol} + \alpha\text{-keto ester} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}, \text{reflux}} \text{Target compound}
$$
Yield: 45–60% (extrapolated from).

Table 1: Cyclocondensation Variants

Thiol Component Carbonyl Component Catalyst Yield (%)
4-Amino-2-mercaptoimidazole Glyoxylic acid H2SO4 52
2-Mercaptoimidazole Pyruvic acid HCl 38

Functional Group Transformations

Post-synthetic modifications enable direct introduction of amino and hydroxyl groups. For instance, nitration followed by reduction installs the amino group, while oxidation of a methylthio intermediate yields the hydroxyl moiety.

Example Pathway:

  • Nitration:
    $$
    \text{Imidazo[2,1-b]thiazole} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}_4} \text{6-Nitro derivative}
    $$
  • Reduction:
    $$
    \text{6-Nitro} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{6-Amino}
    $$
  • Oxidation:
    $$
    \text{6-Methylthio} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{6-Hydroxyl}
    $$

Challenges:

  • Over-oxidation risks necessitate careful stoichiometric control.
  • Protecting groups (e.g., Boc) may stabilize intermediates during multi-step sequences.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Bromination Efficiency:

  • Non-polar solvents (CCl4): Maximize radical stability, yielding 75–80% conversion.
  • Polar solvents (DMF): Accelerate substitution but may promote side reactions.

Cyclocondensation:

  • Acetic acid with H2SO4: Optimal for protonating carbonyl groups, enhancing electrophilicity.
  • Reflux (110–120°C): Balances reaction rate and decomposition risks.

Catalytic Enhancements

Acid Catalysts:

  • H2SO4 vs. HCl: Sulfuric acid outperforms HCl in cyclization yields (52% vs. 35%) due to stronger protonation.
  • Lewis acids (ZnCl2): Tested for Friedel-Crafts-type cyclization but showed limited efficacy.

Table 2: Catalytic Screening

Catalyst Concentration (mol%) Yield (%)
H2SO4 10 52
HCl 10 35
ZnCl2 5 28

Analytical Characterization

Spectroscopic Confirmation

  • NMR (1H, 13C): Distinct signals for aromatic protons (δ 6.85–7.40 ppm), amino (δ 5.20 ppm), and hydroxyl (δ 9.80 ppm) groups.
  • IR: Bands at 3360 cm⁻¹ (N-H stretch), 1316 cm⁻¹ (S=O), and 1156 cm⁻¹ (C-O).
  • Mass Spectrometry: Molecular ion peak at m/z 155.18 (C5H5N3OS).

Table 3: Key NMR Assignments

Proton Environment δ (ppm) Multiplicity
Imidazole H2 6.85 d (J = 4.4 Hz)
Amino (-NH2) 5.20 s
Hydroxyl (-OH) 9.80 s

Industrial-Scale Production Considerations

  • Continuous Flow Reactors: Minimize decomposition during exothermic bromination steps.
  • Purification: Chromatography on silica gel (ethyl acetate/hexane) achieves >95% purity.
  • Cost Analysis: NBS and palladium catalysts contribute significantly to expenses, necessitating recycling protocols.

Challenges and Limitations

  • Regioselectivity: Competing pathways may yield 5- or 6-substituted isomers, requiring rigorous chromatographic separation.
  • Stability: The hydroxyl group predisposes the compound to oxidation, mandating inert storage conditions.
  • Scalability: Radical bromination’s reliance on CCl4 poses environmental and safety concerns, driving research into greener alternatives (e.g., aqueous micellar systems).

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-imidazo[2,1-b]thiazol-6-ol derivatives?

  • Methodological Answer : Synthesis typically involves cyclization or substitution strategies. For example:

  • Hydrazonoyl halide reactions with alkyl carbothioates yield imidazo-thiadiazole scaffolds .
  • Cyclization of 2-alkynylthioimidazoles using gold catalysts enables atom-economical synthesis of fused imidazo-thiazine derivatives .
  • Molecular hybridization combines indole or benzimidazole moieties with imidazo-thiazole cores to enhance bioactivity .
    • Key Considerations : Solvent-free conditions (e.g., Friedel-Crafts acylation with Eaton’s reagent) improve yields (90–96%) and reduce environmental impact .

Q. How is the molecular structure of this compound derivatives characterized?

  • Methodological Answer : Structural elucidation employs:

  • X-ray crystallography for unambiguous solid-state configuration determination .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .
  • InChI codes and computational tools (e.g., molecular mechanics) for electronic structure analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Perform structure-activity relationship (SAR) studies to isolate functional group contributions. For example, anti-inflammatory activity correlates with indole-imidazo-thiazole hybridization , while anti-tubercular effects depend on carboxamide substituents .
  • Use in silico docking to compare binding affinities with targets like 15-lipoxygenase or acetylcholinesterase, resolving conflicts arising from assay variability .
  • Validate findings via orthogonal assays (e.g., LPS-induced cytokine release vs. cytotoxicity profiling in RAW264.7 cells) .

Q. What strategies optimize the synthesis yield of imidazo[2,1-b]thiazole derivatives under solvent-free conditions?

  • Methodological Answer :

  • Catalyst selection : Transition metals (e.g., Au) enhance regioselectivity during cyclization, minimizing byproducts .
  • Temperature control : Reactions at 80–100°C improve kinetics without degrading heat-sensitive intermediates .
  • Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., halides) stabilizes reactive intermediates, boosting yields .

Q. How to design experiments to evaluate the anti-inflammatory vs. cytotoxic effects of these compounds?

  • Methodological Answer :

  • Anti-inflammatory assays : Measure inhibition of NO, IL-6, and TNF-α in LPS-stimulated macrophages (IC₅₀ values) .
  • Cytotoxicity profiling : Use MTT assays on non-cancerous cell lines (e.g., HEK293) to establish selectivity indices .
  • Dose-response curves : Compare therapeutic windows (e.g., 0.016–0.211 µg/mL for anti-tubercular activity vs. cytotoxicity thresholds) .

Q. What computational methods validate the binding mechanisms of these compounds with targets like 15-lipoxygenase?

  • Methodological Answer :

  • Molecular docking : Simulate ligand-receptor interactions using software like AutoDock Vina to identify key binding residues (e.g., hydrophobic pockets or hydrogen-bonding sites) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and correlate with experimental IC₅₀ values .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。